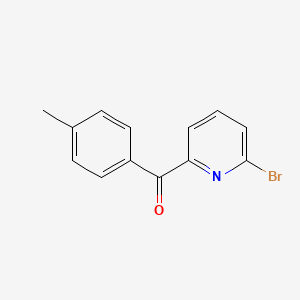
6-Bromopyridin-2-yl p-tolyl ketone
Übersicht
Beschreibung
6-Bromopyridin-2-yl p-tolyl ketone is a compound that can be inferred to have a bromine atom attached to the pyridine ring and a p-tolyl ketone moiety. While the papers provided do not directly discuss this compound, they provide insights into related chemical structures and reactions that can help understand the properties and synthesis of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves palladium-catalyzed reactions. For instance, the synthesis of 3-pyridyl methyl ketones is achieved through a palladium-catalyzed olefination of 3-bromopyridines with butyl vinyl ether, followed by acid hydrolysis of the intermediate pyridyl vinyl ether . This method indicates that palladium-catalyzed reactions are effective for functionalizing pyridine rings with ketone groups, which could be applicable to the synthesis of 6-Bromopyridin-2-yl p-tolyl ketone.
Molecular Structure Analysis
The molecular structure of compounds similar to 6-Bromopyridin-2-yl p-tolyl ketone can be complex. For example, the ruthenium complexes synthesized in one study are structurally characterized by NMR analysis and X-ray crystallographic determinations . These techniques are crucial for determining the molecular structure of such compounds, which would also be relevant for analyzing the structure of 6-Bromopyridin-2-yl p-tolyl ketone.
Chemical Reactions Analysis
The chemical reactivity of ketones, especially in the context of transfer hydrogenation, is highlighted in the study of ruthenium complexes that catalyze the transfer hydrogenation of ketones . The high conversion rates and turnover frequency (TOF) values indicate that ketones can be reactive substrates in catalyzed reactions. This suggests that 6-Bromopyridin-2-yl p-tolyl ketone could also participate in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing bromine and ketone functionalities can be diverse. For example, the dark green cuboid-shaped crystals containing bromine in the form of molecular dibromine exhibit specific crystallographic parameters . These properties, such as crystal shape and thermogravimetric data, are important for understanding the stability and reactivity of bromine-containing compounds. Although not directly related to 6-Bromopyridin-2-yl p-tolyl ketone, these findings provide a context for what properties might be expected for bromine-containing ketones.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of N-Protected Pyridine Derivatives
6-Bromopyridin-2-yl derivatives are used in the synthesis of N-protected pyridine compounds. These derivatives are instrumental in producing N-p-toluenesulfinyl amines with high yields and diastereoselectivities (Chelucci, Baldino, & Chessa, 2006).
Formation of Pyridine Ligands for Catalysis
6-Bromopyridin-2-yl compounds are involved in forming pyridine ligands used in transition metal catalysis. These compounds undergo various chemical reactions to form pyridine-based ligands that play a crucial role in catalysis (Pritchard, Kilner, & Halcrow, 2009).
Cascade Reaction Sequences
These derivatives are utilized in cascade reaction sequences for creating small molecules, demonstrating a rapid and unprecedented route for synthesizing pyrrolo[1,2-a]pyrimidine-4,6-diones (Gao et al., 2007).
Ketone Library Construction
6-Bromopyridin-2-yl compounds contribute to the rapid synthesis of 2-pyridyl ketone libraries. These libraries play a significant role in drug discovery and the development of bioactive molecules (Sun et al., 2020).
Carbonylative Cross-Coupling Reactions
They are used in carbonylative cross-coupling reactions to synthesize arylpyridine ketones. These reactions are significant in the field of organic synthesis and pharmaceutical chemistry (Boubakri et al., 2019).
Molecular and Supramolecular Chemistry
Formation of Cyclodextrin Dioxiranes
These compounds are involved in the formation of cyclodextrin dioxiranes, which are used in catalytic and enantioselective properties studies (Deary & Davies, 1999).
Study of Vibrational Spectra
They are crucial for studying the vibrational spectra and photochemistry of pyridine carbaldehydes, providing insight into their physicochemical behavior, which is essential for their application in synthesis and as ligands for transition metal catalysts (Brito et al., 2023).
Eigenschaften
IUPAC Name |
(6-bromopyridin-2-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-5-7-10(8-6-9)13(16)11-3-2-4-12(14)15-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAAZRAEAPEXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80699618 | |
| Record name | (6-Bromo-2-pyridinyl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromopyridin-2-yl p-tolyl ketone | |
CAS RN |
87848-95-1 | |
| Record name | (6-Bromo-2-pyridinyl)(4-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87848-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Bromo-2-pyridinyl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-Bromo-2-pyridinyl)(4-methylphenyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



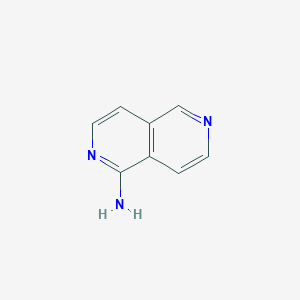

![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)


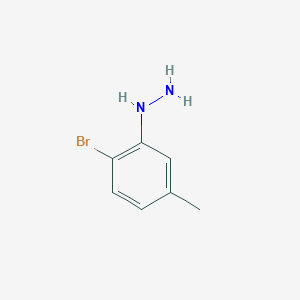
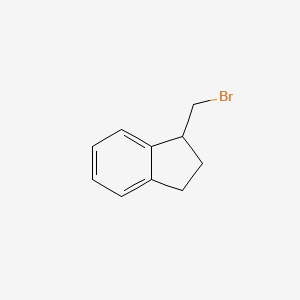

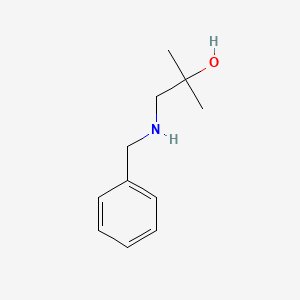
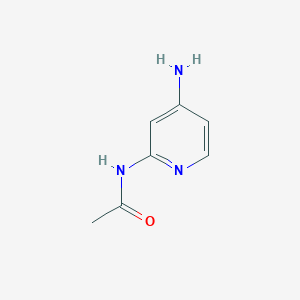


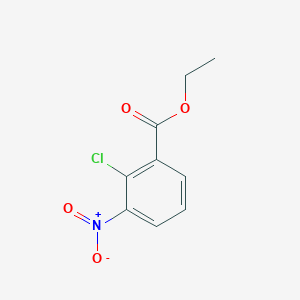
![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)